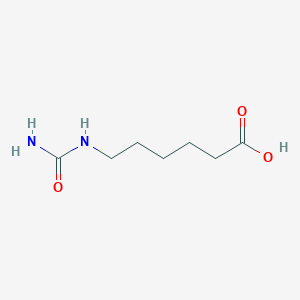

6-Ureidohexanoic acid

説明

6-Ureidohexanoic acid is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol. It is a derivative of hexanoic acid, where the hexanoic acid chain is modified with a ureido group.

準備方法

Synthetic Routes and Reaction Conditions

6-Ureidohexanoic acid can be synthesized through the reaction of hexanoic acid with urea under specific conditions. The reaction typically involves heating hexanoic acid with urea in the presence of a catalyst to facilitate the formation of the ureido group. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the desired purity and quality of the compound.

化学反応の分析

Types of Reactions

6-Ureidohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ureido group to an amine group.

Substitution: The ureido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ureido group under mild conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Various substituted ureidohexanoic acid derivatives.

科学的研究の応用

Bioconjugation

Application : 6-Ureidohexanoic acid serves as a linker in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules.

Case Study : In a study focused on drug delivery systems, researchers utilized this compound to conjugate therapeutic agents to nanoparticles. This approach improved the bioavailability and targeting of the drugs, demonstrating the compound's potential in enhancing therapeutic efficacy.

Click Chemistry

Application : It plays a crucial role in click chemistry reactions, particularly in the formation of stable compounds through azide-alkyne cycloaddition.

Case Study : A research team employed this compound in the synthesis of functionalized polymers via click chemistry. The resulting materials exhibited enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications.

Drug Development

Application : The compound can modify drug candidates to improve their pharmacological properties and targeting capabilities.

Case Study : In a recent investigation into cancer therapeutics, this compound was used to modify a chemotherapeutic agent. This modification resulted in increased selectivity for cancer cells while reducing side effects on healthy tissues, showcasing its importance in drug design.

Polymer Chemistry

Application : It is utilized in synthesizing functionalized polymers with specific properties for coatings, adhesives, and biomedical devices.

Case Study : Researchers synthesized a series of biodegradable polymers incorporating this compound. These polymers demonstrated controlled degradation rates and enhanced mechanical strength, making them ideal for applications in drug delivery systems.

Diagnostic Tools

Application : The compound is also employed in developing diagnostic tools, such as imaging agents for disease detection.

Case Study : A study highlighted the use of this compound as part of a fluorescent imaging agent that allowed for real-time monitoring of tumor growth in vivo. This application underscores its potential in early disease detection and monitoring treatment responses.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Bioconjugation | Linker for drug delivery systems | Enhanced bioavailability and targeting capabilities |

| Click Chemistry | Formation of stable compounds | Improved mechanical properties in functionalized polymers |

| Drug Development | Modification of therapeutic agents | Increased selectivity for cancer cells with reduced side effects |

| Polymer Chemistry | Synthesis of biodegradable polymers | Controlled degradation rates suitable for medical applications |

| Diagnostic Tools | Development of imaging agents | Real-time monitoring of tumor growth |

作用機序

6-Ureidohexanoic acid exerts its effects primarily through the inhibition of carbonic anhydrases IX and XII. These enzymes are metalloenzymes that maintain pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting these enzymes, this compound interferes with tumor growth and proliferation, as these enzymes are overexpressed in many types of tumors.

類似化合物との比較

Similar Compounds

6-Aminohexanoic acid: A derivative of hexanoic acid with an amino group instead of a ureido group.

6-Dodecyloxy-6-oxohexylammonium 6-dodecyloxy-6-oxohexylcarbamate: A transdermal penetration enhancer derived from 6-aminohexanoic acid.

Uniqueness

6-Ureidohexanoic acid is unique due to its specific inhibition of carbonic anhydrases IX and XII, which are relevant in tumor growth and survival. This specificity makes it a valuable compound in cancer research and potential therapeutic applications.

生物活性

6-Ureidohexanoic acid is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and pharmacology.

Chemical Structure and Properties

This compound, characterized by its ureido group linked to a hexanoic acid chain, has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 158.19 g/mol

The presence of the ureido functional group is crucial for its biological activity, influencing interactions with biological targets such as enzymes and receptors.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets. Research indicates that the compound may exert its effects through:

- Enzyme Inhibition : The ureido moiety can bind to enzyme active sites, inhibiting their function. This mechanism is particularly relevant in the context of metabolic pathways where enzyme regulation is critical.

- Receptor Binding : The compound may also modulate receptor activity, influencing signaling pathways associated with inflammation and oxidative stress responses.

Antioxidant Activity

Studies have demonstrated that this compound exhibits antioxidant properties, which are essential for protecting cells from oxidative damage. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in conditions characterized by oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential role in managing inflammatory diseases .

Anticancer Potential

Initial studies have explored the anticancer effects of this compound. In vitro assays revealed that it can inhibit the proliferation of various cancer cell lines. The specific mechanisms underlying this activity are still under investigation but may involve modulation of cell cycle progression and apoptosis pathways .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of this compound, researchers found that it effectively inhibited a specific enzyme involved in metabolic pathways associated with chronic diseases. The IC value was determined to be approximately 25 µM, indicating a moderate level of potency .

Case Study 2: Antioxidant Activity

A series of experiments evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. Results showed that at concentrations above 50 µM, the compound significantly reduced DPPH radicals by over 70%, highlighting its potential as a natural antioxidant agent.

Case Study 3: Anti-inflammatory Response

In an animal model of inflammation, administration of this compound led to a significant decrease in edema formation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Summary Table of Biological Activities

特性

IUPAC Name |

6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-7(12)9-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)(H3,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNWWHFSEXYHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332723 | |

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-42-4 | |

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。